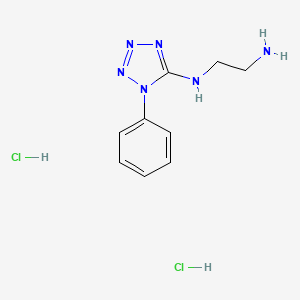![molecular formula C12H14N4O4 B1372361 3-({1,3-Dimethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propansäure CAS No. 1110717-64-0](/img/structure/B1372361.png)
3-({1,3-Dimethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({1,3-dimethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid is a useful research compound. Its molecular formula is C12H14N4O4 and its molecular weight is 278.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-({1,3-dimethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-({1,3-dimethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung
Diese Verbindung gehört zur Familie der Imidazopyridine, die für ihr therapeutisches Potenzial bekannt ist. Sie kann als Vorläufer oder Zwischenprodukt bei der Synthese von Arzneimitteln dienen, die auf verschiedene Krankheiten abzielen. Der Imidazo[4,5-b]pyridin-Rest ist in der pharmazeutischen Chemie besonders bedeutend, da er in Verbindungen mit unterschiedlichen biologischen Aktivitäten vorkommt .
Studien zur biologischen Aktivität
Der Imidazo[4,5-b]pyridin-Kern ist mit einer Reihe von biologischen Aktivitäten verbunden. Forscher können diese Verbindung verwenden, um ihre Pharmakokinetik und Pharmakodynamik zu untersuchen. Sie kann Eigenschaften wie entzündungshemmende, analgetische oder antipyretische Wirkungen aufweisen, die bei der Entwicklung neuer Medikamente wertvoll sind .
Chemische Synthese
In der synthetischen Chemie kann diese Verbindung verwendet werden, um komplexe Moleküle zu erzeugen. Ihre reaktiven Stellen ermöglichen verschiedene chemische Transformationen, wodurch sie zu einem vielseitigen Baustein für den Aufbau größerer, komplexerer Strukturen wird .
Materialwissenschaften
Die einzigartige Struktur dieser Verbindung könnte für ihre potenziellen Anwendungen in der Materialwissenschaft untersucht werden. Sie könnte zur Entwicklung neuer Materialien mit spezifischen optischen oder elektrischen Eigenschaften beitragen, die in der Elektronik oder Photonik eingesetzt werden könnten .
Analytische Referenzstandards
Aufgrund ihrer klar definierten Struktur kann diese Verbindung als Referenzstandard in der analytischen Chemie verwendet werden. Sie hilft bei der Kalibrierung von Instrumenten und der Validierung von analytischen Methoden, um die Genauigkeit und Zuverlässigkeit von experimentellen Ergebnissen zu gewährleisten .
Molekulare Sonden
Forscher können diese Verbindung modifizieren, um molekulare Sonden zu erzeugen. Diese Sonden können an spezifische biologische Ziele binden, wodurch Wissenschaftler biologische Prozesse in Echtzeit verfolgen oder die Verteilung von Molekülen in Zellen visualisieren können .
Wirkmechanismus
Target of Action
Imidazole-containing compounds, which this compound is a part of, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs and show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that imidazole derivatives can interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives have been found to interact with various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence the bioavailability of this compound .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially influence the action of this compound .
Biochemische Analyse
Biochemical Properties
3-({1,3-dimethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions.
Cellular Effects
The effects of 3-({1,3-dimethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. This compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular functions . Additionally, it affects metabolic processes by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 3-({1,3-dimethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of their functions . This binding can result in conformational changes in the target molecules, affecting their activity and interactions with other cellular components. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-({1,3-dimethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular functions . Studies have shown that it remains stable under specific conditions, but its activity may diminish over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular functions, including alterations in gene expression and metabolic processes.
Dosage Effects in Animal Models
The effects of 3-({1,3-dimethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic functions and modulating gene expression . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects are often observed, where a specific dosage range produces optimal effects without causing toxicity.
Metabolic Pathways
3-({1,3-dimethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels . This compound can modulate the activity of key enzymes, thereby affecting the overall metabolic balance within the cell.
Transport and Distribution
Within cells and tissues, 3-({1,3-dimethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in particular cellular compartments, influencing its activity and function. The compound’s distribution is crucial for its biological effects, as it determines the concentration and availability of the compound at target sites.
Subcellular Localization
The subcellular localization of 3-({1,3-dimethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization influences its interactions with other biomolecules and its overall biological effects.
Eigenschaften
IUPAC Name |
4-[(1,3-dimethyl-2-oxoimidazo[4,5-b]pyridin-5-yl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4/c1-15-7-3-4-8(13-9(17)5-6-10(18)19)14-11(7)16(2)12(15)20/h3-4H,5-6H2,1-2H3,(H,18,19)(H,13,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVORFSCEAWMMGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C(C=C2)NC(=O)CCC(=O)O)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}aniline](/img/structure/B1372295.png)


![3-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}propanoic acid](/img/structure/B1372298.png)

